(3S)-3-Methylpiperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDKGUNKYFJNPV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (3S)-3-Methylpiperidin-3-ol
For distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and biologically active compounds. The introduction of stereochemistry into this heterocyclic system allows for a nuanced exploration of chemical space, often leading to improved target specificity, enhanced pharmacokinetic profiles, and reduced off-target effects. (3S)-3-Methylpiperidin-3-ol is a chiral building block of significant interest, featuring a tertiary alcohol on a stereodefined piperidine ring. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design and development. These properties govern everything from reaction kinetics during synthesis to the ultimate bioavailability and disposition of a novel drug candidate in a biological system. This guide provides a comprehensive technical overview of the core physicochemical attributes of (3S)-3-Methylpiperidin-3-ol, offering both established data and field-proven experimental protocols for their determination.
Molecular Identity and Structure
Correctly identifying and structurally characterizing a molecule is the foundation of all subsequent research. (3S)-3-Methylpiperidin-3-ol is a chiral, non-aromatic N-heterocycle. Its hydrochloride salt is a common and stable form for storage and handling.
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 1200132-32-6 | 2305080-37-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [2][4] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [2][4] |
| IUPAC Name | (3S)-3-Methylpiperidin-3-ol | (3S)-3-Methylpiperidin-3-ol hydrochloride | [2] |
| SMILES | C[C@]1(O)CNCCC1 | C[C@]1(O)CNCCC1.[H]Cl | [2][6] |
| InChIKey | LLDKGUNKYFJNPV-QFIPXVFZSA-N | NSCBVPULCFBFGX-QMMMGPOBSA-N | Generated |
Diagram: 2D Structure of (3S)-3-Methylpiperidin-3-ol
Caption: 2D representation of (3S)-3-Methylpiperidin-3-ol.
Core Physicochemical Properties
The interplay of a molecule's physical properties dictates its behavior in both chemical and biological environments. While some experimental data for (3S)-3-Methylpiperidin-3-ol is not widely published, we can infer much from its structure and provide protocols for robust determination.
| Property | Value / Expected Value | Significance in Drug Development |
| Physical Form | Solid (for HCl salt) | Affects handling, formulation (e.g., tableting), and dissolution rates. |
| Melting Point | Data not available | Indicator of purity and lattice energy; important for pre-formulation studies. |
| Boiling Point | Data not available | Relevant for purification by distillation, especially of the free base. |
| pKa (Piperidine N) | ~9.5 - 10.5 (Predicted) | Determines ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. |
| LogP (Predicted) | -0.1 to 0.54 | Measures lipophilicity, a key factor in ADME properties and adherence to guidelines like Lipinski's Rule of Five. |
Acidity and Basicity (pKa)
(3S)-3-Methylpiperidin-3-ol is an amphiphilic molecule containing a basic secondary amine within the piperidine ring and a weakly acidic tertiary alcohol.
-
The Piperidine Nitrogen: The secondary amine is the dominant ionizable group. Its basicity is crucial as it will be predominantly protonated and positively charged at physiological pH. This charge significantly increases aqueous solubility but can hinder passive diffusion across cell membranes. The precise pKa value is critical for developing salt forms and predicting drug-receptor interactions, which are often sensitive to the ionization state of the ligand.
-
The Tertiary Alcohol: The hydroxyl group is a very weak acid (pKa typically > 16) and will be in its neutral form under all relevant physiological and most chemical conditions. Its primary contribution is to the molecule's polarity and its ability to act as a hydrogen bond donor and acceptor.
Causality in Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, simplicity, and low cost.[7] It directly measures the change in pH upon the addition of a titrant, allowing for the precise calculation of the pKa from the inflection point of the titration curve.[8][9][10]
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical parameter in drug design. It is expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
-
Predicted Values: Computational models predict a LogP value for the neutral form of (3S)-3-Methylpiperidin-3-ol to be between -0.1 and 0.54[2][11]. This indicates a relatively hydrophilic molecule, as expected from the presence of the hydroxyl and amine groups.
-
pH-Dependent Lipophilicity (LogD): Since the molecule is basic, its effective lipophilicity will be highly dependent on pH. At pH 7.4, a significant portion of the molecules will be protonated, leading to a much lower LogD value (i.e., higher aqueous preference) compared to the LogP of the neutral form. This balance is key: sufficient aqueous solubility is needed for formulation, while adequate lipophilicity is required to cross biological membranes.
Causality in Experimental Choice: The shake-flask method is the traditional and most reliable technique for experimentally determining LogP/LogD values.[12][13] It involves directly measuring the concentration of the analyte in two immiscible phases (typically n-octanol and a buffered aqueous solution) after they have reached equilibrium.[14] This provides a direct, unambiguous measurement of partitioning behavior.
Spectroscopic and Chromatographic Profile
Analytical techniques are essential for confirming the structural integrity, identity, and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key features would include: a singlet for the methyl (CH₃) protons (~1.0-1.3 ppm), a series of complex, overlapping multiplets for the eight diastereotopic piperidine ring protons (~1.5-3.5 ppm), and broad, exchangeable singlets for the N-H and O-H protons. The protons on carbons adjacent to the nitrogen (C2 and C6) would resonate at a lower field (more deshielded) than the other ring protons.[15][16]
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals: one for the methyl carbon (~20-30 ppm), four for the methylene carbons of the piperidine ring (~25-60 ppm), and one for the quaternary carbon bearing the hydroxyl and methyl groups (~65-75 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Expected characteristic absorption bands include:
-
A strong, broad peak from ~3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
A moderate, sharp peak from ~3300-3500 cm⁻¹ for the N-H stretch of the secondary amine.
-
Multiple sharp peaks from ~2850-3000 cm⁻¹ due to C-H stretching.
-
A peak in the ~1050-1150 cm⁻¹ region for the C-O stretch of the tertiary alcohol.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI) in positive mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 116.1070.[11]
-
Chromatographic Purity (HPLC): High-Performance Liquid Chromatography is indispensable for assessing purity.
-
Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile and water (containing an additive like formic acid or TFA to ensure protonation and good peak shape) can be used to determine chemical purity.
-
Chiral HPLC: To confirm enantiomeric purity (enantiomeric excess, or e.e.), a specialized chiral stationary phase (e.g., a polysaccharide-based column) is required. This is a self-validating step to ensure the correct stereoisomer is being used.
-
Experimental Workflows
Executing well-defined protocols is critical for generating reliable and reproducible data.
Diagram: Physicochemical Characterization Workflow
Caption: General workflow for the physicochemical characterization of a new chemical entity.
Protocol 1: pKa Determination by Potentiometric Titration
This protocol provides a self-validating method for determining the pKa of the piperidine nitrogen.
-
System Calibration: Calibrate a high-resolution pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).
-
Sample Preparation: Accurately weigh ~5-10 mg of (3S)-3-Methylpiperidin-3-ol hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Maintaining a constant ionic strength is crucial, so add a background electrolyte like 0.15 M KCl.[8]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce the calibrated pH electrode and a magnetic stir bar. Purge the solution with an inert gas (nitrogen or argon) for 5-10 minutes to remove dissolved CO₂ and maintain this atmosphere during the titration.[8]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL) from a calibrated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, calculate the first and second derivatives of the titration curve to precisely locate the equivalence point.
Protocol 2: LogD₇.₄ Determination by Shake-Flask Method
This protocol is the benchmark for measuring lipophilicity at a physiologically relevant pH.
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it vigorously with the PBS buffer for 24 hours, and vice-versa. Allow the phases to separate completely. This ensures that the two phases are in equilibrium before the experiment begins.[14]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and the pre-saturated PBS (e.g., 1 mL). Add a small aliquot of the compound's stock solution, ensuring the final organic solvent concentration is low (<1%).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.[13]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The LogD at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] ).
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring user safety.
-
Hazard Identification: The hydrochloride salt of (3S)-3-Methylpiperidin-3-ol is generally labeled with the GHS07 pictogram (exclamation mark) and carries the signal word "Warning".[2] The associated hazard statements are:
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle in a well-ventilated area or a chemical fume hood.
-
Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere. Recommended storage is in a dry environment at either room temperature or refrigerated (2-8°C).[2]
Conclusion
(3S)-3-Methylpiperidin-3-ol presents a physicochemical profile of a polar, basic, and chiral building block. Its high polarity, governed by the hydroxyl and amine functional groups, suggests good aqueous solubility, particularly at acidic to neutral pH where the piperidine nitrogen is protonated. This hydrophilicity, quantified by a low predicted LogP, is a critical feature to consider in the design of new chemical entities, as it must be carefully balanced to achieve both systemic distribution and membrane permeability. The stereodefined center at the C3 position offers a rigid scaffold for introducing functionality with precise three-dimensional orientation. A thorough experimental determination of its core properties, using the robust protocols outlined in this guide, is an indispensable step for any research program aiming to leverage this valuable chiral intermediate in the pursuit of novel therapeutics.
References
Sources
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. chemscene.com [chemscene.com]
- 3. nexconn.com [nexconn.com]
- 4. joybiotech.com [joybiotech.com]
- 5. 1200132-32-6|(S)-3-Methylpiperidin-3-ol|BLD Pharm [bldpharm.com]
- 6. 2305080-37-7|(S)-3-Methylpiperidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. scispace.com [scispace.com]
- 11. PubChemLite - 3-methylpiperidin-3-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. (3R)-3-Methylpiperidin-3-ol hydrochloride | 2305080-34-4 [sigmaaldrich.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry of (3S)-3-Methylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (3S)-3-Methylpiperidin-3-ol, both ¹H and ¹³C NMR are critical for confirming its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of (3S)-3-Methylpiperidin-3-ol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the stereochemistry of the molecule.
Predicted ¹H NMR Chemical Shifts:
The following table outlines the predicted chemical shifts for the protons of (3S)-3-Methylpiperidin-3-ol. These predictions are based on the analysis of similar structures, such as 3-methylpiperidine and other piperidinol derivatives.[1][2] The exact chemical shifts can vary depending on the solvent and concentration.[3]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (axial & equatorial) | 2.8 - 3.2 | m | 2H |
| H-4 (axial & equatorial) | 1.5 - 1.9 | m | 2H |
| H-5 (axial & equatorial) | 1.5 - 1.9 | m | 2H |
| H-6 (axial & equatorial) | 2.6 - 3.0 | m | 2H |
| -CH₃ | 1.1 - 1.3 | s | 3H |
| -OH | Variable (broad singlet) | br s | 1H |
| -NH | Variable (broad singlet) | br s | 1H |
Causality Behind Experimental Choices in ¹H NMR:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, if proton exchange with the -OH and -NH groups is too rapid, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to slow down the exchange and potentially resolve the coupling of these protons to adjacent carbons.[3]
-
Decoupling Experiments: To confirm the assignments, decoupling experiments can be performed. For instance, irradiating the H-2 protons should simplify the signals of the H-6 protons, and vice versa, helping to confirm their connectivity through the nitrogen atom.
Visualizing the Proton Assignments:
Caption: Molecular structure of (3S)-3-Methylpiperidin-3-ol with proton numbering.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon environments.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 45 - 50 |
| C-3 | 65 - 70 |
| C-4 | 25 - 30 |
| C-5 | 20 - 25 |
| C-6 | 45 - 50 |
| -CH₃ | 25 - 30 |
Self-Validating Protocols in ¹³C NMR:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) should be run to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons. For (3S)-3-Methylpiperidin-3-ol, DEPT-90 should show no signals, while DEPT-135 will show positive signals for the methyl group and negative signals for the methylene groups. This provides an internal validation of the carbon assignments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Electrospray Ionization (ESI) and Molecular Ion
For a polar molecule like (3S)-3-Methylpiperidin-3-ol, Electrospray Ionization (ESI) is a suitable soft ionization technique. In positive ion mode, the molecule is expected to be protonated to form the molecular ion [M+H]⁺. Given the molecular formula C₆H₁₃NO, the molecular weight is 115.18 g/mol . Therefore, the expected molecular ion peak will be at an m/z of 116.19.
Predicted Mass Spectrometry Fragmentation:
The fragmentation of the molecular ion will provide valuable structural information. The presence of the hydroxyl and amino groups will direct the fragmentation pathways.
| m/z | Proposed Fragment | Plausible Neutral Loss |
| 98 | [M+H - H₂O]⁺ | Loss of water |
| 82 | [M+H - H₂O - CH₄]⁺ | Loss of water and methane |
| 70 | [C₄H₈N]⁺ | Cleavage of the C3-C4 and C2-N bonds |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage at C2-C3 |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage at C2-C3 with rearrangement |
Causality in Fragmentation:
-
Loss of Water: The tertiary alcohol is prone to dehydration, leading to a prominent peak at m/z 98. This is a common fragmentation pathway for alcohols.[4]
-
Alpha-Cleavage: The bond adjacent to the nitrogen atom (alpha-cleavage) is a favored fragmentation pathway for amines, leading to the formation of stable iminium ions.[4] This would result in fragments at m/z 58 and 44.
Visualizing the Fragmentation Pathway:
Sources
Technical Deep Dive: Stereochemical Architectures of 3-Methylpiperidin-3-ol
Executive Summary
3-Methylpiperidin-3-ol represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally constrained scaffold for kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands. Its structural uniqueness lies in the gem-disubstitution at the C3 position, which introduces specific steric constraints that lock bio-active conformations and block metabolic oxidation at a typically vulnerable site.
This guide provides a rigorous analysis of the molecule's stereodynamics, validated synthetic protocols, and resolution strategies, designed for researchers requiring high-purity enantiomers for structure-activity relationship (SAR) studies.
Structural Analysis & Stereodynamics
The Chiral Center
The C3 carbon of 3-methylpiperidin-3-ol is a quaternary chiral center bonded to a hydroxyl group, a methyl group, and the C2/C4 methylene ring segments. This creates a single chiral center, resulting in two enantiomers:
-
(3R)-3-Methylpiperidin-3-ol [1]
-
(3S)-3-Methylpiperidin-3-ol
(Note: The nitrogen atom in the free base undergoes rapid pyramidal inversion and is not considered a stereocenter unless quaternized or protonated in a rigid lattice.)
Conformational Lock (The Gem-Disubstituent Effect)
The conformational preference of the piperidine ring is dictated by the A-values (steric bulk) of the substituents. In a chair conformation, the system minimizes 1,3-diaxial interactions.
-
A-value of Methyl: ~1.70 kcal/mol[2]
-
A-value of Hydroxyl: ~0.87 kcal/mol
Thermodynamic Preference: Due to the significantly higher steric demand of the methyl group, the equilibrium strongly favors the conformation where the Methyl group is Equatorial and the Hydroxyl group is Axial .
Intramolecular Hydrogen Bonding: In the axial orientation, the hydroxyl group is geometrically positioned to donate a hydrogen bond to the nitrogen lone pair (in the free base) or accept/donate with the protonated nitrogen (in salt forms). This electronic interaction further stabilizes the OH-axial conformer, reinforcing the steric preference.
Validated Synthetic Protocols
Route A: Grignard Addition (Racemic Synthesis)
The most robust route to the racemic scaffold involves the addition of methylmagnesium bromide to an N-protected 3-piperidinone.
Critical Experimental Logic:
-
Protection: The nitrogen must be protected (e.g., Boc, Benzyl) to prevent the Grignard reagent from acting as a base on the amine proton, which would quench the reagent and reduce yield.
-
Temperature Control: The reaction is highly exothermic. Controlled addition at 0°C is required to prevent ring-opening side reactions or over-alkylation.
Step-by-Step Protocol:
Step 1: Substrate Preparation
-
Dissolve N-Boc-3-piperidinone (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Purge the reaction vessel with Argon to ensure an inert atmosphere.
Step 2: Grignard Addition
-
Cool the solution to 0°C using an ice/water bath.
-
Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv) dropwise over 20 minutes.
-
Why: Slow addition prevents localized overheating.
-
-
Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.
-
Monitoring: Check via TLC (Visualizer: Ninhydrin or PMA stain). The ketone spot should disappear.
Step 3: Quench and Workup
-
Cool back to 0°C.
-
Quench slowly with saturated aqueous NH₄Cl.
-
Caution: Vigorous gas evolution (methane).
-
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Step 4: Deprotection (If Free Amine Required)
-
Dissolve the intermediate in DCM.
-
Add TFA (10 equiv) at 0°C. Stir for 2 hours.
-
Concentrate and neutralize with basic resin or NaOH to obtain 3-methylpiperidin-3-ol.
Route B: Enantiomeric Resolution
For drug development, pure enantiomers are required.
Method 1: Chiral HPLC (Preparative)
-
Column: Chiralpak AD-H or OD-H (Polysaccharide based).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Logic: The diethylamine (DEA) modifier is critical to sharpen the peak shape of the basic amine, preventing tailing caused by interaction with silanol groups on the silica support.
Method 2: Classical Diastereomeric Crystallization
-
Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).
-
Solvent: Ethanol/Methanol mixtures.
-
Mechanism: The resolving agent forms a diastereomeric salt with the racemate. The (S,S)-salt and (R,S)-salt have different lattice energies, causing one to precipitate preferentially.
Visualizing the Workflow
The following diagram illustrates the decision matrix for synthesizing and resolving the target scaffold.
Figure 1: Synthetic and resolution workflow for 3-Methylpiperidin-3-ol.
Analytical Characterization Data
When characterizing the product, specific signals confirm the structure and stereochemistry.
| Technique | Parameter | Observation | Structural Insight |
| 1H NMR | Methyl Shift | Confirms quaternary methyl; lack of splitting indicates no adjacent protons on C3. | |
| 13C NMR | C3 Shift | Characteristic downfield shift due to hydroxyl attachment (quaternary C). | |
| NOESY | NOE Correlation | Me-H(ax) vs OH-H(eq) | Strong NOE between the Methyl group and axial protons at C5 suggests Methyl is Equatorial. |
| X-Ray | Crystal Packing | Salt Form | Essential for absolute configuration assignment (anomalous dispersion). |
Medicinal Chemistry Implications[3][4]
Metabolic Stability
The C3 position in unsubstituted piperidines is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.
-
Mechanism: CYP450 typically hydroxylates electron-rich C-H bonds.
-
Advantage: By substituting C3 with a Methyl and Hydroxyl group, the abstractable hydrogen is removed. This blocks metabolism at this site, potentially increasing the half-life (
) of the drug candidate.
Bioisosterism & Vector Positioning
3-Methylpiperidin-3-ol is often used to replace simple morpholine or piperazine rings. The axial hydroxyl group provides a specific hydrogen-bond donor vector that is perpendicular to the ring plane, allowing for unique interactions with receptor pockets (e.g., Aspartate residues in kinase hinge regions) that planar rings cannot achieve.
References
-
Grignard Synthesis & Mechanism
-
Conformational Analysis (A-Values)
-
Enantiomeric Resolution & HPLC
-
Commercial & Physical Data
Sources
Strategic Biological Profiling of (3S)-3-Methylpiperidin-3-ol
Executive Summary
(3S)-3-Methylpiperidin-3-ol (CAS: 2305080-37-7) represents a high-value "3D fragment" in modern drug discovery. Unlike traditional flat aromatic scaffolds, this moiety offers a rigid, sp3-rich architecture with defined vectors for hydrogen bonding (hydroxyl) and hydrophobic interaction (methyl) at a chiral quaternary center.
This guide outlines the operational framework for screening this compound, shifting from raw material characterization to fragment-based drug discovery (FBDD) and safety profiling. It addresses the critical liability of piperidine derivatives—hERG inhibition—and provides validated protocols for biophysical assessment.
Critical Quality Attributes (CQA) & Chiral Integrity
Before biological screening, the structural integrity of the (3S) enantiomer must be absolute. In piperidine-based therapeutics (e.g., JAK inhibitors, CFTR potentiators), the eutomer (active enantiomer) often exhibits >100-fold potency over the distomer.
The Enantiomeric Excess (ee) Mandate
Biological data derived from racemic mixtures of 3-methylpiperidin-3-ol is operationally useless for structure-activity relationship (SAR) modeling due to the distinct binding modes of the (3S) and (3R) isomers.
Protocol: Chiral Purity Validation
-
Objective: Ensure ee > 98% prior to library synthesis or screening.
-
Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).
-
Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: CO2/MeOH (with 0.1% Diethylamine) gradient.
-
Detection: UV at 210 nm (low absorption requires high sensitivity).
Technical Insight: The quaternary center at C3 is prone to racemization only under extreme acidic conditions or radical mechanisms. Standard storage is stable, but derivatization reactions (e.g., SNAr) must be monitored to prevent chiral erosion.
Fragment-Based Screening (FBS) Methodologies
As a low molecular weight fragment (MW ~115 Da), (3S)-3-Methylpiperidin-3-ol typically exhibits weak affinity (
Ligand-Observed NMR (STD-NMR)
Saturation Transfer Difference (STD) NMR is the gold standard for validating the binding of this hydrophilic fragment to protein targets (e.g., Kinases, GPCRs).
Experimental Workflow:
-
Sample Prep: Mix Protein (
) with Fragment ( ) in buffer. Ratio 1:50. -
Pulse Sequence: Apply a selective saturation pulse to the protein region (e.g., -1 ppm or 12 ppm) where the ligand does not absorb.
-
Observation:
-
On-Resonance: Protein is saturated; magnetization transfers to the bound ligand via spin diffusion.
-
Off-Resonance: Reference spectrum.
-
-
Result: The difference spectrum (Off - On) reveals only the signals of the ligand that bind to the protein.
-
Validation: If the methyl doublet (approx 1.2 ppm) and piperidine ring protons show STD signals, binding is confirmed.
Surface Plasmon Resonance (SPR) "Clean Screen"
To rule out promiscuous aggregation (a common artifact with amine-rich fragments), perform a "Clean Screen" before affinity measurement.
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Immobilization: Target protein via amine coupling.
-
Injection: Inject (3S)-3-Methylpiperidin-3-ol at
. -
Pass Criteria: Square-wave binding profile (fast on/off). Slow dissociation indicates non-specific hydrophobic sticking or aggregation.
Safety Profiling: The hERG Liability
Piperidine moieties are a known pharmacophore for hERG (human Ether-à-go-go-Related Gene) potassium channel blockade, which leads to QT prolongation and cardiotoxicity.[3] The (3S)-3-methyl-3-hydroxyl motif reduces lipophilicity (LogP ~0.5) compared to simple alkyl-piperidines, potentially mitigating this risk, but empirical verification is mandatory.
Radioligand Binding Assay (Tier 1)
Purpose: Rapidly assess if the fragment competes with known blockers.
-
Tracer:
-Dofetilide or -Astemizole.[4] -
Membrane Source: HEK293 cells stably expressing hERG channels.[4]
-
Protocol:
-
Incubate membranes with tracer (1 nM) and Test Compound (10
and 100 ). -
Incubate for 60 min at 25°C.
-
Filter through GF/B filters; count radioactivity.
-
-
Threshold: >50% displacement at 10
triggers a patch-clamp requirement.
Automated Patch Clamp (Tier 2)
Purpose: Functional confirmation of channel blockade.
-
System: QPatch or Patchliner (High-throughput electrophysiology).
-
Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (tail current measurement).
-
Analysis: Measure inhibition of tail current amplitude.
Functional Derivatization & Library Expansion
To transition from "Fragment" to "Lead," the secondary amine of the piperidine ring serves as the primary vector for growth. The 3-hydroxyl group acts as a "chiral anchor," often engaging in specific H-bond interactions with backbone carbonyls in the target pocket.
Screening Cascade Visualization
The following diagram illustrates the decision logic for processing this scaffold.
Figure 1: Operational workflow for validating and evolving the (3S)-3-Methylpiperidin-3-ol scaffold.
Data Summary & Reference Values
When screening this fragment, use the following reference parameters to interpret results.
| Parameter | Assay Type | Typical Range (Fragment) | Target Range (Lead) | Notes |
| Solubility | Kinetic (PBS pH 7.4) | > 5 mM | > 100 | Highly soluble due to polarity. |
| Affinity ( | SPR / NMR | 0.1 mM - 5 mM | < 100 nM | Weak binding is expected initially. |
| Ligand Efficiency (LE) | Calculated | > 0.3 | > 0.3 | Critical metric for fragments. |
| hERG Inhibition | Radioligand Binding | IC50 > 100 | IC50 > 10 | Monitor closely if lipophilicity increases. |
| Metabolic Stability | Microsomal (HLM) | High ( | High | Piperidine ring is generally stable; watch for N-oxidation. |
References
-
Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragments on drug discovery."[1][5] Nature Reviews Drug Discovery, 15, 605–619.[1] Link
-
Jhoti, H., et al. (2013).[1] "The 'rule of three' for fragment-based drug discovery: where are we now?" Nature Reviews Drug Discovery, 12, 644–645.[1] Link
-
Merck Millipore. "Assessment Of hERG Blockade By Radioligand Binding Assay." Technical Note. Link
-
Drug Hunter. (2022). "An Introduction to Fragment-Based Drug Discovery (FBDD)." Link
-
Barnes, A. A., et al. (2016). "Investigation of miscellaneous hERG inhibition in large diverse compound collection." NIH / PubMed Central. Link
Sources
Pharmacological Profiling & Strategic Utility of (3S)-3-Methylpiperidin-3-ol
The following technical guide details the pharmacological and structural profile of (3S)-3-Methylpiperidin-3-ol , a specialized chiral scaffold used in fragment-based drug discovery (FBDD).
Content Type: Technical Whitepaper | Version: 2.0 Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Specialists[1]
Executive Summary
(3S)-3-Methylpiperidin-3-ol (CAS: 2305080-37-7) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to simultaneously modulate metabolic stability and conformational entropy .[1] Unlike the simple piperidine-3-ol motif, which is prone to rapid oxidative clearance, the introduction of the C3-methyl group creates a quaternary center that blocks metabolic soft spots while locking the piperidine ring into a defined chair conformation.[1] This guide analyzes its utility as a bioisostere for morpholine and piperazine in kinase inhibitors, GPCR ligands (specifically NMDA modulators), and enzyme inhibitors.[1]
Structural & Physicochemical Basis[1][2]
Stereochemical & Conformational Dynamics
The pharmacological value of this scaffold lies in the Gem-Disubstituent Effect at the C3 position.[1] In a standard piperidine ring, substituents can freely rotate or flip between axial and equatorial positions.[1] However, in (3S)-3-Methylpiperidin-3-ol:
-
The Anchor: The steric bulk of the methyl group versus the hydroxyl group dictates a specific chair preference.[1]
-
The Lock: This constraint reduces the entropic penalty upon binding to a protein target.[1] The ligand is "pre-organized" into the bioactive conformation.[1]
Table 1: Physicochemical Profile
| Property | Value (Predicted/Observed) | Pharmacological Implication |
| Molecular Weight | 115.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |
| cLogP | ~0.4 - 0.6 | Hydrophilic enough for solubility, lipophilic enough for CNS penetration.[1] |
| pKa (Basic N) | 9.1 - 9.3 | Lower than piperidine (11.[1]2) due to the inductive effect of the C3-OH.[1] Improves bioavailability at physiological pH.[1] |
| TPSA | ~32 Ų | High membrane permeability potential.[1] |
| Stereochemistry | (3S)-Enantiomer | Critical for chiral recognition in protein pockets (e.g., kinase hinge regions).[1] |
Visualization: Conformational Locking Mechanism
The following diagram illustrates how the C3-Methyl group restricts the conformational landscape compared to a simple piperidine.
Figure 1: The gem-dimethyl-like effect of the C3-substituent reduces conformational entropy, favoring high-affinity binding events.[1]
Predicted Pharmacodynamics & Target Classes[1]
Metabolic Shielding (The "Deuterium Alternative")
One of the primary failures in piperidine-based drugs is CYP450-mediated hydroxylation at the C3/C5 positions.[1]
-
Mechanism: CYP enzymes typically attack the electron-rich C-H bond alpha to the nitrogen or at the C3 position.[1]
-
Advantage: In (3S)-3-Methylpiperidin-3-ol, the C3 position is fully substituted (Quaternary Carbon).[1] This physically blocks oxidation, forcing metabolic clearance to slower, secondary pathways (e.g., N-oxidation or renal clearance).[1] This is a cost-effective alternative to deuteration.[1]
NMDA & Glutamate Receptor Modulation
Structurally, the scaffold mimics 3-hydroxypipecolic acid , a known modulator of the NMDA receptor.[1]
-
Binding Hypothesis: The secondary amine interacts with the conserved aspartate/glutamate residues in the receptor pocket, while the C3-hydroxyl acts as a hydrogen bond donor/acceptor to serine/threonine residues.[1]
-
Selectivity: The (3S)-methyl group provides a "steric handle" that can clash with non-target receptors (e.g., AMPA), potentially enhancing selectivity for specific NMDA subunits (e.g., NR2B).[1]
Kinase Inhibitor Solubilizer
In kinase inhibitors (e.g., JAK or FOXO1 inhibitors), this ring is often attached to the solvent-exposed region of the molecule.[1]
-
Role: It improves water solubility (via the amine and hydroxyl) without adding excessive lipophilicity.[1]
-
Case Context: Similar scaffolds appear in patents for FOXO1 inhibitors, where the piperidine nitrogen forms a salt bridge with surface residues.[1]
Experimental Protocols
Protocol: Microsomal Stability Assay (Metabolic Validation)
To verify the "Metabolic Shielding" hypothesis compared to standard piperidin-3-ol.[1]
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]
-
NADPH Regenerating System.[1]
-
Test Compounds: (3S)-3-Methylpiperidin-3-ol vs. Piperidin-3-ol (Control).[1]
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).
-
Incubation: Add HLM (final conc. 0.5 mg/mL) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min into acetonitrile (stop solution).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Success Criteria: (3S)-3-Methyl analog should show <50% of the clearance rate of the des-methyl control.[1]
-
Protocol: Enantiomeric Purity Determination
Self-validating method to ensure (3S) integrity.[1]
-
Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (or refractive index if UV is weak).[1]
-
Validation: Inject racemate first to establish separation factor (
).[1] The (3S) isomer typically elutes distinct from the (3R).[1]
Synthetic Pathway (Logic Flow)
The synthesis requires generating a quaternary chiral center.[1] A common robust route involves the Grignard addition to a protected ketone followed by resolution.[1]
Figure 2: Synthetic logic flow for accessing the high-purity (3S) scaffold.
References
-
ChemicalBook. (2025).[1] 3-Hydroxy-1-methylpiperidine Properties and Spectral Data. Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: (3S)-3-methylpiperidine and derivatives. National Library of Medicine.[1] Retrieved from [1]
-
Unibest Industrial. (2024).[1] Deucravacitinib Intermediate Analysis and Structural Scaffolds. Retrieved from [1]
-
Master Organic Chemistry. (2014). 1,3-Diaxial Interactions and A-values in Cyclohexanes. Retrieved from
-
Google Patents. (2022).[1] WO2022066938A1 - Agents for the treatment of diseases by inhibition of FOXO1.[1] Retrieved from
Sources
Methodological & Application
Purification techniques for (3S)-3-Methylpiperidin-3-ol
An Application Guide to the Purification of (3S)-3-Methylpiperidin-3-ol
Abstract
(3S)-3-Methylpiperidin-3-ol is a chiral building block of significant interest in pharmaceutical development, forming the core of numerous bioactive molecules.[1][2] The stereochemical integrity of this compound is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Achieving high enantiomeric and chemical purity is therefore a critical, non-negotiable step in its application for drug discovery and development. This guide provides a comprehensive overview of robust purification strategies for (3S)-3-Methylpiperidin-3-ol, detailing the mechanistic basis for method selection and providing field-tested protocols for researchers and drug development professionals.
Compound Profile and Purification Rationale
Before selecting a purification strategy, a thorough understanding of the molecule's physicochemical properties is essential. (3S)-3-Methylpiperidin-3-ol is a chiral tertiary alcohol and a cyclic secondary amine. It is typically available as a hydrochloride salt, which is a white solid.[3][4][5]
Table 1: Physicochemical Properties of 3-Methylpiperidin-3-ol Hydrochloride
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₆H₁₄ClNO | [3] | Basic information for characterization. |
| Molecular Weight | 151.63 g/mol | [3] | Relevant for calculating molar equivalents. |
| Physical Form | White Solid | [4][6] | Suggests crystallization is a viable primary purification method. |
| Chirality | Chiral center at C3 | [5] | Enantiomeric separation is the primary purification challenge. |
| Functionality | Secondary Amine, Tertiary Alcohol | [6] | The basic amine allows for salt formation and manipulation via acid-base extraction. The tertiary alcohol can be sensitive to harsh acidic conditions.[7][8] |
The primary purification challenge is the separation of the desired (3S)-enantiomer from its (3R)-counterpart. Secondary challenges include the removal of achiral impurities such as unreacted starting materials, reagents, and reaction byproducts.
Strategic Approach to Purification
The optimal purification workflow depends on the nature and quantity of impurities in the crude material. A multi-step approach, combining a bulk achiral purification with a high-resolution chiral separation, is often the most effective strategy.
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. (3R)-3-methylpiperidin-3-ol hydrochloride 97% | CAS: 2305080-34-4 | AChemBlock [achemblock.com]
- 5. (3R)-3-Methylpiperidin-3-ol hydrochloride | 2305080-34-4 [sigmaaldrich.com]
- 6. 3-Methylpiperidin-3-ol | 473730-88-0 [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of (3S)-3-Methylpiperidin-3-ol for SAR Exploration
Introduction: The Power of the Gem-Disubstituted Scaffold
In modern drug discovery, escaping "flatland" (the over-reliance on planar aromatic structures) is a priority. Saturated heterocycles like (3S)-3-Methylpiperidin-3-ol [CAS: 2305080-37-7] offer a distinct three-dimensional architecture that enhances solubility and selectivity.
This scaffold is particularly valuable due to the gem-disubstituent effect (Thorpe-Ingold effect). The presence of the methyl and hydroxyl groups at the C3 position restricts the conformational flexibility of the piperidine ring, often locking it into a chair conformation that pre-organizes substituents for optimal receptor binding. Furthermore, the tertiary alcohol serves as a metabolic blocker, preventing oxidation at a typically vulnerable site while lowering logD to improve oral bioavailability.
This guide provides validated protocols for functionalizing this scaffold, specifically addressing the challenge of differentiating the reactive secondary amine from the sterically hindered tertiary alcohol.
Chemical Stability & Handling
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator.
-
Basicity: The secondary amine is moderately basic (pKa ~10-11).
-
Reactivity Profile:
Module A: Nitrogen Functionalization (The Primary Vector)
The secondary amine at N1 is the primary vector for library generation. Because the C3-hydroxyl is tertiary and sterically hindered, it generally does not require protection during standard amide coupling or sulfonylation reactions, provided the conditions remain mild.
Protocol A1: Chemoselective N-Acylation (Amide Coupling)
Objective: Synthesize N-acyl derivatives without O-acylation.
Reagents:
-
Substrate: (3S)-3-Methylpiperidin-3-ol HCl[3]
-
Carboxylic Acid (R-COOH)
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF or DCM
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of carboxylic acid and 1.2 eq of HATU in dry DMF (0.2 M concentration). Stir for 5 minutes to activate the acid.
-
Addition: Add 1.0 eq of (3S)-3-Methylpiperidin-3-ol HCl followed by 3.0 eq of DIPEA.
-
Note: The extra equivalent of base is required to neutralize the HCl salt.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor by LCMS. The tertiary alcohol will not compete with the amine under these conditions.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Insight: Avoid using acyl chlorides with strong heating, as this may force O-acylation or elimination. T3P is recommended for scale-up as it allows for simple aqueous workups.
Module B: The Tertiary Alcohol Challenge (The "Hard" Handle)
Functionalizing the C3-hydroxyl is difficult due to steric hindrance. Standard Mitsunobu reactions will fail. The most reliable modification is O-alkylation (Ether synthesis), but this carries the risk of elimination.
Protocol B1: O-Alkylation (Ether Synthesis) via Sodium Hydride
Objective: Synthesize O-alkyl derivatives (e.g., methyl ether) while suppressing elimination.
Reagents:
-
Substrate: N-Boc-(3S)-3-Methylpiperidin-3-ol (Protection of N is mandatory here).
-
Electrophile: Methyl Iodide (MeI) or active alkyl halide.
-
Base: NaH (60% dispersion in oil).
-
Solvent: Dry DMF or THF.
Step-by-Step Methodology:
-
N-Protection (Prerequisite): Ensure the amine is Boc-protected using Boc2O/TEA in DCM.
-
Deprotonation: To a solution of N-Boc-substrate (1.0 eq) in dry DMF at 0°C , carefully add NaH (1.5 eq).
-
Safety: Hydrogen gas evolution.[4] Vent properly.
-
-
Activation: Stir at 0°C for 30 minutes. The solution may turn slightly yellow, indicating alkoxide formation.
-
Alkylation: Add the alkyl halide (1.5 eq) dropwise at 0°C.
-
Temperature Control: Allow the reaction to warm to Room Temperature (RT) slowly. Do not heat above 40°C.
-
Mechanistic Note: Higher temperatures favor E2 elimination over SN2 substitution, leading to the destruction of the chiral center and formation of the alkene.
-
-
Quench: Quench carefully with cold water. Extract with EtOAc.
Protocol B2: Fluorination (Deoxofluorination)
Replacing the -OH with -F is a common bioisostere strategy.
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Conditions: -78°C to RT in DCM. Warning: Elimination is the major side reaction. Low temperature is critical.
Experimental Workflow Visualization
The following diagram illustrates the decision tree for synthesizing derivatives, highlighting the critical "Stop/Go" decision points based on chemical stability.
Figure 1: Strategic reaction landscape for (3S)-3-Methylpiperidin-3-ol. Note the mandatory protection step for Pathway B.
Library Synthesis Data Summary
When generating a library of N-substituted derivatives, the following stoichiometry and purification methods are validated for this scaffold.
| Reaction Type | Reagent Class | Eq. | Solvent | Temp | Purification | Yield (Avg) |
| Amide Coupling | Acid / HATU | 1.1 / 1.2 | DMF | RT | Prep-HPLC | 75-90% |
| Sulfonylation | Sulfonyl Chloride | 1.1 | DCM | 0°C | Flash Chrom | 80-95% |
| Urea Formation | Isocyanate | 1.05 | DCM | RT | Scavenger Resin | >90% |
| Reductive Amination | Aldehyde / STAB | 1.2 / 2.0 | DCE | RT | SCX-2 Cartridge | 60-80% |
Table 1: Standardized conditions for parallel synthesis libraries.
References & Authority
The protocols and insights above are grounded in the following medicinal chemistry literature regarding gem-disubstituted piperidines and fragment-based design.
-
Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors. Source: ACS Medicinal Chemistry Letters.[5] Context: Validates the use of the 3,3-disubstituted piperidine scaffold for conformational restriction and improving pharmacokinetic profiles. URL:[Link]
-
Exploration of piperidine 3D fragment chemical space. Source: RSC Medicinal Chemistry. Context: Discusses the synthesis and shape analysis of methyl-substituted piperidines, emphasizing the escape from "flat" chemical space. URL:[Link]
-
Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Source: Chemical Reviews (via ResearchGate context). Context: Foundational theory explaining why the methyl group at C3 improves cyclization rates and receptor binding (conformational lock). URL:[Link]
-
PubChem Compound Summary: 3-Methylpiperidin-3-ol. Source: National Library of Medicine. Context: Physical property data and safety profiles for the core scaffold. URL:[Link]
Sources
- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-alkylation reactions of (3S)-3-Methylpiperidin-3-ol
Application Note: Chemoselective N-Alkylation of (3S)-3-Methylpiperidin-3-ol
Executive Summary
(3S)-3-Methylpiperidin-3-ol (CAS: 2305080-37-7) is a "privileged scaffold" in medicinal chemistry, widely utilized in the design of Janus Kinase (JAK) inhibitors, GPCR ligands, and anti-tubercular agents.[1] Its structural value lies in the gem-disubstituted C3 center, which locks the piperidine ring into a specific conformation, enhancing ligand-target binding affinity.
However, this structural advantage introduces significant synthetic challenges. The steric bulk of the C3-methyl and hydroxyl groups creates a neopentyl-like environment around the secondary amine, retarding nucleophilic attack. Furthermore, the presence of the tertiary alcohol necessitates rigorous chemoselectivity control to prevent competitive O-alkylation.
This Application Note provides validated protocols for the N-alkylation of this hindered amine, focusing on two methodologies: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B) .
Strategic Analysis & Mechanistic Insight
Structural Challenges
-
Steric Hindrance: The C3-quaternary center imposes significant steric drag.[1] Standard kinetic assumptions for piperidine alkylation do not apply; reaction times must be extended, or activation energy (temperature/catalysis) increased.
-
Chemoselectivity (N- vs. O-alkylation):
-
Amine (Secondary): pKa ~10–11. More nucleophilic but sterically hindered.[1]
-
Alcohol (Tertiary): pKa ~16–17. Less nucleophilic but sterically exposed on the oxygen face.
-
Solution: Use mild bases (Carbonates, Tertiary amines) to deprotonate the ammonium salt without ionizing the hydroxyl group. Avoid strong bases (NaH, KOtBu) which promote O-alkylation.
-
Pathway Selectivity Map
The following diagram illustrates the reaction pathways and critical decision nodes for avoiding impurities.
Figure 1: Reaction pathway selectivity. Green indicates the target path; Red indicates failure modes.
Method A: Reductive Amination (Preferred)
Rationale: This method is superior for preventing over-alkylation (quaternization). The formation of the iminium ion is reversible, but the reduction step is irreversible and selective for the cationic iminium species over the neutral ketone/aldehyde.
Critical Optimization: Due to the C3-sterics, iminium formation is the rate-limiting step.[1] The addition of Acetic Acid (AcOH) is mandatory to protonate the carbonyl oxygen and facilitate nucleophilic attack by the hindered amine.
Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
| Parameter | Specification |
| Substrate | (3S)-3-Methylpiperidin-3-ol HCl salt (1.0 equiv) |
| Carbonyl | Aldehyde (1.1 equiv) or Ketone (1.5 equiv) |
| Reductant | Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) or DCM (Anhydrous) |
| Additive | Acetic Acid (1.0 - 2.0 equiv) |
| Temperature | 0°C to Room Temperature (RT) |
Step-by-Step Procedure:
-
Free Basing (If using HCl salt): Dissolve the piperidinol salt in DCM. Add 1.1 equiv of DIPEA.[1] Stir for 10 min. (Alternatively, use the free base directly).
-
Iminium Formation: Add the Carbonyl compound (Aldehyde/Ketone) and Acetic Acid.
-
Note: For ketones, add 1.0 equiv of Ti(OiPr)4 if reaction is sluggish, though AcOH is usually sufficient for aldehydes.
-
Stir at RT for 1–2 hours . (Longer than standard amines due to sterics).
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.
-
Why STAB? It is less toxic than NaCNBH3 and tolerates the presence of the free hydroxyl group better than NaBH4.
-
-
Reaction: Warm to RT and stir for 12–16 hours. Monitor by LC-MS.[1][2]
-
Work-up: Quench with sat. NaHCO3 (aqueous).[3][4] Extract with DCM (3x).
-
Purification: The tertiary alcohol makes the product polar. Use DCM:MeOH (95:5) with 1% NH4OH on silica gel.
Method B: Direct Alkylation (S_N2)
Rationale: Used when the alkyl group cannot be derived from a carbonyl (e.g., benzyl, allyl, or complex alkyl chains).
Critical Optimization: To prevent O-alkylation, use a base that is strong enough to scavenge the acid formed (H-X) but too weak to deprotonate the tertiary alcohol (pKa ~17). Potassium Carbonate (K2CO3) in Acetonitrile (ACN) is the gold standard here.
Protocol 2: Direct Alkylation with Alkyl Halides
| Parameter | Specification |
| Substrate | (3S)-3-Methylpiperidin-3-ol (1.0 equiv) |
| Electrophile | Alkyl Bromide/Iodide (0.95 - 1.05 equiv) |
| Base | K2CO3 (2.0 equiv) or DIPEA (1.5 equiv) |
| Solvent | Acetonitrile (ACN) or DMF |
| Catalyst | KI (0.1 equiv) - Finkelstein condition for Chlorides |
| Temperature | RT to 60°C |
Step-by-Step Procedure:
-
Setup: In a dry flask, suspend (3S)-3-Methylpiperidin-3-ol and K2CO3 (powdered) in anhydrous ACN.
-
Addition: Add the Alkyl Halide dropwise.[1]
-
Reaction: Stir at RT. If no progress after 4 hours, heat to 50°C.
-
Steric Note: The reaction will be slower than with 4-piperidinol.[1] Allow 16–24 hours for completion.
-
-
Work-up: Filter off the inorganic solids. Concentrate the filtrate.
-
Partition: Dissolve residue in EtOAc, wash with water/brine.
Analytical Validation & Quality Control
Regiochemistry Verification (N- vs O-alkylation)
-
1H NMR: Look for the chemical shift of the protons adjacent to the nitrogen. In N-alkylation, the
-protons of the alkyl group typically appear at 2.2 – 2.8 ppm .[1] If O-alkylation occurs, the -protons shift downfield to 3.4 – 3.8 ppm .[1] -
HMBC: A critical 2D-NMR experiment.[1]
Chiral Integrity
-
Risk: Racemization is rare under these conditions unless the alkylating agent itself is chiral and prone to epimerization.
-
Method: Chiral HPLC.[1]
Workflow Visualization
The following flowchart details the decision-making process for selecting the correct protocol.
Figure 2: Operational workflow for selecting the optimal alkylation strategy.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mishra, S., et al. (2023).[6][7] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145(26), 14221–14226. Link
-
Sun, D., et al. (2009). "Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-Tuberculosis Activity." Bioorganic & Medicinal Chemistry, 17(10), 3588–3594. Link
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Link
-
PubChem. "(3S)-3-Methylpiperidin-3-ol Compound Summary."[1] Link
Sources
- 1. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3554-74-3 | 3-Hydroxy-1-methylpiperidine - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. air.uniud.it [air.uniud.it]
Troubleshooting & Optimization
Preventing racemization during the synthesis of (3S)-3-Methylpiperidin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of (3S)-3-Methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during this challenging synthesis. The creation of the chiral quaternary carbon at the C3 position is a common bottleneck where enantiomeric excess can be compromised. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: My synthesis of (3S)-3-Methylpiperidin-3-ol is resulting in low enantiomeric excess (ee). What are the most common causes?
Low enantiomeric excess in this synthesis typically originates from one of three areas:
-
Ineffective Asymmetric Induction: The key bond-forming step, most commonly the asymmetric addition of a methyl nucleophile to a prochiral N-protected 3-piperidone, is the primary point where stereochemistry is established. Low ee here is often due to a suboptimal choice of chiral ligand/auxiliary, incorrect reaction conditions (especially temperature), or poor reagent quality.
-
Epimerization of a Chiral Precursor: If your strategy involves building the piperidine ring from an already chiral acyclic precursor, the stereocenter may be susceptible to epimerization. This is particularly true if the chiral carbon has an adjacent acidic proton and is exposed to basic or acidic conditions, or high temperatures, during a subsequent reaction step.
-
Post-Synthesis Racemization: Although the final tertiary alcohol product is relatively robust, its stereochemical integrity can be compromised under harsh acidic conditions during reaction workup or purification, which can promote racemization via a planar carbocation intermediate.[1][2]
Q2: Can the final product, (3S)-3-Methylpiperidin-3-ol, racemize easily?
No, tertiary alcohols are significantly more resistant to racemization than their secondary alcohol counterparts. Racemization of a secondary alcohol can occur via a simple and often low-energy oxidation to a planar ketone followed by a non-selective reduction.[3]
For a tertiary alcohol like 3-methylpiperidin-3-ol, racemization requires the complete cleavage of the C-O bond to form a planar, achiral carbocation intermediate. This intermediate can then be re-attacked by a nucleophile (e.g., water) from either face, leading to a racemic mixture.[1][4] This process, illustrated below, is an SN1-type mechanism and generally requires strong protic or Lewis acids and/or heat.[2] Under standard workup, purification, and storage conditions (neutral or mildly basic pH), the final product is configurationally stable.
Caption: Mechanism of Tertiary Alcohol Racemization.
Q3: How do I accurately determine the enantiomeric excess (ee) of my product and intermediates?
Accurate analysis is critical for troubleshooting. The most reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard. A variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® OD, OJ, or AD) can be screened to find a suitable method for separating the enantiomers of your N-protected product.
-
NMR Spectroscopy with a Chiral Derivatizing Agent: React your alcohol with an enantiomerically pure chiral agent (e.g., Mosher's acid chloride) to form diastereomers. The protons near the new diastereomeric center will have distinct chemical shifts in the ¹H NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Part 2: Troubleshooting Guide for Asymmetric Addition to N-Protected-3-Piperidone
This is the most common and critical stereochemistry-defining step. The goal is the facial-selective addition of a methyl organometallic reagent to the carbonyl of a prochiral piperidone.
Diagnostic Workflow for Low Enantioselectivity
Use the following workflow to systematically identify the source of poor stereocontrol.
Caption: Workflow for Diagnosing Low Enantioselectivity.
Causality and Solutions for Asymmetric Methylation
The table below details common failure modes and provides evidence-based solutions.
| Parameter | Potential Cause of Low ee | Recommended Solution & Rationale |
| Methyl Reagent | Poor quality (e.g., aged MeMgBr can contain Mg, MgBr₂, and other species that catalyze non-selective background reactions). Incorrect titer leads to wrong stoichiometry. | Solution: Use freshly prepared or recently purchased Grignard/organolithium reagents. Always titrate the reagent immediately before use. Rationale: Ensures that the reaction is dominated by the well-defined chiral complex, not by achiral side reactions.[5] |
| Temperature | Reaction is too warm. Even a brief warming above the optimal temperature (e.g., during addition) can drastically reduce ee. | Solution: Maintain strict temperature control, typically at -78°C (dry ice/acetone bath). Add the organometallic reagent slowly, subsurface, to a vigorously stirred solution of the ketone and chiral ligand to dissipate heat. Rationale: The energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (S) and (R) products is often small. Lower temperatures are required to make the reaction pathway through the lower-energy transition state overwhelmingly favorable.[6] |
| Solvent | The solvent's coordinating ability affects the aggregation state of the organometallic reagent and its complexation with the chiral ligand. | Solution: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard. If ee is low, screen other options like 2-methyl-THF or cyclopentyl methyl ether (CPME). Rationale: The solvent is an integral part of the reactive complex. Changing the solvent can alter the geometry of the transition state, sometimes favorably. |
| Chiral Ligand | The ligand may be impure, used in the wrong stoichiometric amount, or simply not effective for this specific substrate. | Solution: 1) Recrystallize the ligand to ensure high purity. 2) Optimize ligand loading. 3) Screen different classes of ligands. For Grignard additions, ligands derived from 1,2-diaminocyclohexane (DACH) have shown broad applicability.[7] Rationale: The ligand's structure dictates the chiral environment around the carbonyl. Impurities or incorrect stoichiometry can disrupt the formation of the active catalytic species. |
| N-Protecting Group | The steric bulk and coordinating ability of the nitrogen protecting group (e.g., Boc, Cbz) influences the conformation of the piperidone ring and can interfere with the approach of the chiral reagent complex. | Solution: The Boc (tert-butoxycarbonyl) group is most common. If results are poor, consider a Cbz (carboxybenzyl) group. Analyze the likely ground-state conformation of the protected piperidone to hypothesize how it might interact with your chosen chiral system. |
Protocol: Example of a Chiral Ligand-Mediated Asymmetric Grignard Addition
This protocol is a representative example based on methodologies for asymmetric additions to ketones.[7]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., a (R,R)-DACH-derived biaryl ligand, 1.1 eq) to a flame-dried flask.
-
Solvation: Add anhydrous THF (to 0.1 M concentration relative to ketone) and cool the solution to 0°C.
-
Complex Formation: Add methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.05 eq) dropwise and stir the resulting solution for 30 minutes at 0°C.
-
Substrate Addition: Cool the reaction mixture to -78°C. Add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at -78°C for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Quenching: Slowly quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess of the purified product using a validated chiral HPLC method.
Part 3: Troubleshooting Post-Synthesis Racemization
Core Problem: The product's enantiomeric excess degrades during workup, purification, or storage.
As established, this implies the involvement of an achiral carbocation intermediate, which is almost always promoted by acidic conditions.
Recommended Procedures to Maintain Stereochemical Integrity
-
Reaction Quenching & Workup:
-
AVOID: Quenching with strong acids (e.g., 1M HCl). This is the most likely cause of racemization.
-
RECOMMENDED: Use a neutral or mildly basic quench. Saturated aqueous ammonium chloride (NH₄Cl) is generally safe. For more sensitive substrates, a pre-chilled solution of saturated sodium bicarbonate (NaHCO₃) can be used. Ensure the final aqueous layer is neutral or slightly basic (pH 7-8).
-
-
Chromatographic Purification:
-
AVOID: Standard, acidic silica gel, which can have a surface pH of ~4-5. Prolonged contact can cause degradation and racemization of acid-sensitive compounds.
-
RECOMMENDED:
-
Neutralize Silica: Prepare a slurry of silica gel in a solvent containing 1-2% of a neutralising base like triethylamine (Et₃N) or ammonia (e.g., in methanol), then pack the column.
-
Use Deactivated Silica: Commercially available deactivated or "neutral" silica gel is an excellent alternative.
-
Alternative Media: Consider using alumina (basic or neutral) if your compound is compatible.
-
-
-
Storage:
-
RECOMMENDED: Store the purified product as the free base in a freezer (-20°C) under an inert atmosphere. If long-term storage as a salt is required, use a salt of a strong acid like HCl, which forms a stable, non-hygroscopic solid. The hydrochloride salt of (3S)-3-Methylpiperidin-3-ol is commercially available, indicating its stability.[8]
-
References
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers . Chemistry LibreTexts. [Link]
-
Ferraccioli, R. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
-
Akai, S., et al. (2020). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]
-
Reddy, K. S., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules. [Link]
-
Petricci, E., et al. (2021). Domino Grignard Addition/Cope−House Reaction for the Synthesis of Polyhydroxylated 3‐Methylindolizidines Analogous to Castanospermine. Organic Letters. [Link]
-
Enders, D., Nolte, B., & Runsink, J. (2002). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron: Asymmetry, 13(6), 587–593. [Link]
-
Olsson, T., et al. (2009). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-portal.org. [Link]
- CN106432059A - Preparation method of 3-hydroxypiperidine.
-
Maruyama, K., & T., Katagiri. (1989). A computational study on addition of Grignard reagents to carbonyl compounds. Journal of Physical Organic Chemistry. [Link]
-
Hsieh, S.-H., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]
-
From pure optical compounds to racemic mixture . Reddit. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chemscene.com [chemscene.com]
Troubleshooting guide for the synthesis of substituted piperidines
Technical Support Center: Synthesis of Substituted Piperidines
-
Ticket ID: PIP-SYN-001
-
Assigned Specialist: Senior Application Scientist
-
Status: Active
-
Subject: Troubleshooting Guide for Piperidine Scaffold Construction & Isolation
Executive Summary
The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, its synthesis often presents three distinct failure modes: catalyst poisoning during pyridine reduction, oligomerization during ring-closing metathesis (RCM), and loss of product during aqueous workup due to high water solubility. This guide provides self-validating protocols and root-cause analysis for these specific bottlenecks.
Module 1: Heterogeneous Hydrogenation of Pyridines
The "Classic" Route: Reduction of aromatic pyridines to saturated piperidines.
The Core Problem: Catalyst Poisoning
The basic nitrogen lone pair of pyridine binds strongly to metal surfaces (Pd, Pt, Rh), competing with hydrogen adsorption and effectively poisoning the catalyst.[1]
Troubleshooting Q&A:
Q: My reaction stalls at 50% conversion despite high H2 pressure. Adding more catalyst doesn't help. Why?
A: You are likely experiencing product inhibition or substrate poisoning. The generated piperidine is more basic (
-
Solution: Run the reaction in acidic media (Acetic Acid or 1.0 eq. HCl in MeOH). Protonating the nitrogen (
) removes the lone pair's ability to coordinate to the metal surface.
Q: I need to reduce a pyridine containing a Chlorine/Bromine atom. Pd/C resulted in dehalogenation. What do I do? A: Palladium is excellent for hydrogenolysis (cleaving C-X bonds).
-
Solution: Switch to Platinum Oxide (PtO2) (Adams' catalyst) or Rhodium on Carbon (Rh/C) . These are less active toward C-X insertion but sufficiently active for ring reduction.
Q: How do I control the stereochemistry (Cis vs. Trans)? A: Heterogeneous hydrogenation predominantly yields the cis-isomer via syn-addition of hydrogen from the metal surface.
-
Validation: Check the coupling constants (
) in 1H NMR. Cis-2,6-disubstituted piperidines typically show a specific chair conformation with axial-axial couplings.
Comparative Catalyst Data
| Catalyst | Primary Utility | Halogen Tolerance | Stereoselectivity | Acid Required? |
| Pd/C | General reduction | Low (Dehalogenates) | High (Cis) | Yes (Critical) |
| PtO2 | Halogenated substrates | High | Moderate | Yes (often AcOH) |
| Rh/C | Sensitive functional groups | High | High (Cis) | No (often works in neutral) |
Visualizing the Mechanism & Failure Points
Figure 1: Mechanism of acid-mediated pyridine hydrogenation.[2] Note the "Failure Mode" path where the free base poisons the catalyst.
Module 2: De Novo Synthesis via Ring-Closing Metathesis (RCM)
Building the ring from acyclic dienes.
The Core Problem: Concentration & Oligomerization
RCM competes with Acyclic Diene Metathesis (ADMET) polymerization. If the concentration is too high, intermolecular reactions (oligomers) dominate over intramolecular reactions (cyclization).
Protocol: The "Pseudo-Dilution" Technique Do not simply dump reagents together. Use this self-validating setup:
-
Solvent: Degassed Dichloromethane (DCM) or Toluene.
-
Concentration: Target a final concentration of < 0.01 M.
-
Addition: Add the catalyst (Grubbs II or Hoveyda-Grubbs) in one portion, but add the substrate slowly via syringe pump over 4–6 hours.
-
Why? This keeps the instantaneous concentration of unreacted diene low, statistically favoring the ring-closing event.
-
Troubleshooting Q&A:
Q: My RCM product is contaminated with a dark ruthenium residue that I can't remove. A: Ru-residues can bind to the basic amine of the piperidine.
-
Solution: Add DMSO (5 eq.) or Silica Gel + Lead Tetraacetate to the reaction mixture post-completion and stir for 12 hours. The DMSO coordinates to the Ru, making it water-soluble or easily retained on silica during flash chromatography.
Q: The reaction stalls despite using fresh catalyst. A: Piperidine precursors often contain basic amines (secondary/tertiary). These can coordinate to the Ru-center.
-
Solution: Convert the amine to a salt (HCl or Tosylate) before the metathesis step. RCM works excellently on ammonium salts, which cannot coordinate to the catalyst.
Module 3: Isolation & Purification (The "Hidden" Bottleneck)
Recovering water-soluble amines.
The Core Problem: Partition Coefficients
Small, polar piperidines (e.g., 3-hydroxypiperidine) partition into the aqueous layer during standard extraction, leading to massive yield loss.
Protocol: The "Boc-Workup" Strategy Instead of trying to extract the free base, trap it immediately.
-
Hydrogenation/Reaction Complete: Do not quench with water yet.
-
Add Reagents: Add
(1.2 eq.) and a base (TEA or NaHCO3) directly to the crude reaction mixture (if solvent allows) or to the aqueous residue. -
Stir: 2–4 hours.
-
Extract: The resulting N-Boc piperidine is lipophilic. Extract with standard Ethyl Acetate/Hexanes.
-
Validate: TLC will show a distinct, non-streaking spot (unlike the free amine).
Alternative: The "Salting-Out" Extraction If you must isolate the free base:
-
Saturate the aqueous phase with NaCl or K2CO3 (until solid crashes out).
-
Extract with Chloroform:Isopropanol (3:1) .
-
Why? This solvent mixture is more polar than DCM and pulls polar amines out of the brine effectively.
-
Decision Matrix: Selecting the Right Route
Figure 2: Decision tree for selecting the synthetic pathway based on substrate availability and functional group tolerance.
References
-
Glorius, F. et al. (2013). "Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines." Journal of the American Chemical Society. Link
-
Ma, D. et al. (2009). "A Highly Efficient Pd–C Catalytic Hydrogenation of Pyridine Nucleus under Mild Conditions." Tetrahedron. Link
-
BenchChem Application Notes. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Troubleshooting." Link
-
Grubbs, R. H. et al. (2023). "Macrocyclization via Ring-Closing Metathesis in Drug Discovery." Drug Hunter Reviews. Link
-
RSC Organic & Biomolecular Chemistry. (2024). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst." Link
Sources
Side reactions of (3S)-3-Methylpiperidin-3-ol in solution
Technical Support Center: (3S)-3-Methylpiperidin-3-ol
A Guide to Navigating Solution Stability and Side Reactions
Welcome to the technical support guide for (3S)-3-Methylpiperidin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Our goal is to provide you with expert insights and actionable protocols to anticipate, identify, and mitigate common side reactions encountered in solution, ensuring the integrity of your experiments and the quality of your results.
Section 1: Chemical Profile and Intrinsic Reactivity
Q1: What are the key structural features of (3S)-3-Methylpiperidin-3-ol that dictate its reactivity and potential side reactions?
A: The stability of (3S)-3-Methylpiperidin-3-ol in solution is primarily governed by two key functional groups within its six-membered heterocyclic structure:
-
A Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon atom. While alcohols are generally stable, tertiary alcohols are highly susceptible to acid-catalyzed dehydration (elimination) reactions to form alkenes.[1][2] The hydroxyl moiety is a poor leaving group, but upon protonation under acidic conditions, it becomes an excellent leaving group (water), facilitating the formation of a stable tertiary carbocation intermediate.[1][3]
-
A Tertiary Amine: The piperidine nitrogen is a tertiary amine. This site is basic and nucleophilic, making it prone to protonation at low pH and oxidation to form an N-oxide in the presence of oxidizing agents.[4][5] The conformation of the piperidine ring and the orientation of the nitrogen's lone pair can also influence its reactivity.[6][7]
Understanding the interplay between these two groups is critical for predicting and controlling the compound's behavior under various experimental conditions.
Table 1: Physicochemical Properties of (3S)-3-Methylpiperidin-3-ol hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 2305080-37-7 | [8] |
| Molecular Formula | C₆H₁₄ClNO | [8] |
| Molecular Weight | 151.63 g/mol | [8] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [8] |
| LogP | 0.54 |[8] |
Section 2: Troubleshooting Guide: Common Side Reactions & Degradants
This section addresses specific problems you may encounter, explaining the underlying chemistry and providing mitigation strategies.
Issue 1: Emergence of Unsaturated Impurities After Acidic Treatment
Q: My LC-MS and/or NMR analysis reveals new, less polar impurities with a mass of [M-18] after an acidic workup or storage in an acidic medium. What are these species?
A: You are observing the products of an acid-catalyzed dehydration reaction. The tertiary alcohol on the piperidine ring has undergone elimination of water to form one or more isomeric alkenes.
-
Causality (The E1 Mechanism): This reaction proceeds via a unimolecular elimination (E1) mechanism.[1] First, the acidic medium protonates the hydroxyl group, converting it into a good leaving group (H₂O). Second, the water molecule departs, generating a planar, stable tertiary carbocation. Finally, a base (which can be water or another solvent molecule) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond. Due to the structure of (3S)-3-Methylpiperidin-3-ol, proton abstraction can occur from two different adjacent carbons, leading to two potential regioisomeric products.
Caption: Acid-catalyzed E1 dehydration of (3S)-3-Methylpiperidin-3-ol.
-
Preventative Measures & Protocol:
-
pH Control: Maintain the pH of your solution between 4 and 9. Strongly acidic conditions (pH < 4) significantly accelerate this side reaction.[9][10]
-
Temperature Management: Perform reactions and extractions at or below room temperature. Elevated temperatures provide the energy needed to overcome the activation barrier for elimination.
-
Aqueous Workup: When performing an aqueous workup, use a buffered solution (e.g., phosphate buffer at pH 7) or a mild base like sodium bicarbonate (NaHCO₃) solution instead of strong acids.
-
Solvent Choice: If possible, use aprotic solvents which are less likely to facilitate proton transfer and stabilize the carbocation intermediate.
-
Issue 2: Increased Polarity and [M+16] Mass Peak Observed
Q: During my reaction or upon storage, I'm observing a new, more polar spot on my TLC plate. LC-MS analysis shows a prominent peak with a mass corresponding to the starting material plus 16 amu. What is this impurity?
A: This observation is a classic indicator of N-oxidation . The tertiary nitrogen of the piperidine ring has been oxidized to form (3S)-3-Methylpiperidin-3-ol N-oxide.
-
Causality: Tertiary amines are readily oxidized by a variety of common laboratory reagents and conditions.[4] The nitrogen's lone pair of electrons attacks an electrophilic oxygen source. This is a very common metabolic pathway for drugs containing tertiary amines and can also occur in vitro.[11]
Caption: N-Oxidation of the piperidine nitrogen.
-
Preventative Measures & Protocol:
-
Inert Atmosphere: Store solutions of the compound under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents, particularly ethers, to avoid peroxide contamination. Test ether solvents for peroxides before use.
-
Antioxidant Addition: For long-term storage of bulk solutions, consider adding a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration.
-
Degassing: Before use, degas solvents and reaction mixtures by sparging with an inert gas or using freeze-pump-thaw cycles.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing (3S)-3-Methylpiperidin-3-ol in an aqueous solution? A: Based on its structure, the optimal stability is likely in the slightly acidic to neutral range of pH 4 to 7 . This range is a compromise: it is acidic enough to keep the tertiary amine protonated and potentially less susceptible to oxidation, but not so acidic as to promote rapid dehydration of the tertiary alcohol.[9][10] Solutions with a pH below 4 should be avoided for prolonged storage.
Q2: Which analytical techniques are best suited for detecting and quantifying these common side products? A: A combination of techniques is most effective:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It can separate the parent compound from the more polar N-oxide and the less polar alkene byproducts. The mass spectrometer will confirm their identities by detecting the expected masses: [M+H]⁺ for the parent, [M+16+H]⁺ for the N-oxide, and [M-18+H]⁺ for the dehydration products.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR is excellent for structural confirmation. Dehydration will result in the appearance of new signals in the olefinic region (typically 5-6 ppm). N-oxidation will cause significant downfield shifts of the protons on the carbons adjacent to the nitrogen.
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): Ideal for routine purity checks and stability studies once the identities of the degradants are known and their retention times are established.
Q3: Can carbocation rearrangement occur during the dehydration reaction? A: In this specific case, rearrangement is highly unlikely. The dehydration proceeds through a tertiary carbocation, which is already a highly stable intermediate. There is no obvious hydride or alkyl shift that would lead to a more stable carbocation. Therefore, you can confidently predict the side products to be the two regioisomeric alkenes shown in the diagram above.
Section 4: Key Experimental Protocols
Protocol 1: Proactive pH Stability Screening Workflow
This protocol allows you to empirically determine the optimal pH for your specific solution composition and temperature.
-
Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM) covering a range of pH values (e.g., pH 2.0 citrate, pH 4.5 acetate, pH 7.0 phosphate, pH 9.0 borate).
-
Stock Solution: Prepare a concentrated stock solution of (3S)-3-Methylpiperidin-3-ol in a suitable solvent (e.g., acetonitrile or water).
-
Sample Preparation: In separate HPLC vials, dilute the stock solution with each buffer to a final concentration of ~0.5 mg/mL. Prepare one vial per time point for each pH.
-
Incubation: Store the sets of vials at your desired experimental temperature (e.g., 4°C, 25°C, and an accelerated condition of 40°C).
-
Time-Point Analysis: At specified intervals (t=0, 4h, 8h, 24h, 48h, 1 week), remove one vial from each pH/temperature condition and immediately analyze it by HPLC-UV or LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear. Plot the percentage of remaining parent compound versus time for each condition to determine the degradation rate.
Caption: Workflow for pH stability screening.
Protocol 2: Confirmatory Synthesis of Potential Degradants
To confirm the identity of unknown peaks in your chromatogram, you can intentionally synthesize the suspected side products to serve as analytical standards.
-
To Synthesize Dehydration Products:
-
Dissolve a small amount (~10 mg) of (3S)-3-Methylpiperidin-3-ol in a minimal amount of a high-boiling solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture (e.g., to 80-100°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
The resulting mixture will contain the alkene products. This can be co-injected with your experimental sample to confirm if the retention times match.
-
-
To Synthesize the N-Oxide:
-
Dissolve a small amount (~10 mg) of (3S)-3-Methylpiperidin-3-ol in a solvent like dichloromethane (DCM) or methanol.
-
Cool the solution in an ice bath (0°C).
-
Add one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Stir for 1-2 hours, monitoring by TLC or LC-MS.
-
The resulting N-oxide can be used as a standard for co-injection.
-
References
-
Wikipedia. Piperidine. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]
-
A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. [Link]
-
Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. ResearchGate. [Link]
-
Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. Thieme. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Elimination Reactions of Alcohols. Chemistry LibreTexts. [Link]
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Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. ResearchGate. [Link]
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Synthesis of Tertiary Amine N-Oxides-A Review. ijpsr.com. [Link]
-
The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. MDPI. [Link]
-
Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH. [Link]
-
Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed. [Link]
-
Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]
-
Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Elimination and Substitution reactions of Alcohols. Ellesmere OCR A level Chemistry. [Link]
-
Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. [Link]
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Thermal degradation of piperazine polyamides III—The effect of ultraviolet irradiation on poly(isophthaloyl trans-2,5-dimethylpiperazine). Scilit. [Link]
-
Effect of pH on the stability of methacholine chloride in solution. PubMed. [Link]
-
Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. ResearchGate. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pearson.com [pearson.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of (3S)-3-Methylpiperidin-3-ol
Introduction
Welcome to the technical support hub for (3S)-3-Methylpiperidin-3-ol . This guide addresses the unique stability challenges posed by this chiral scaffold.
Molecule Profile:
-
Functional Groups: Secondary Amine (Nucleophilic, basic), Tertiary Alcohol (Acid-labile), Quaternary Chiral Center.[1]
-
Primary Risks: Hygroscopicity (Free base), N-Oxidation, Acid-catalyzed Dehydration.[1]
This is not a generic safety sheet. It is a troubleshooting manual designed to solve specific experimental failures encountered during drug development and CMC (Chemistry, Manufacturing, and Controls) studies.[1]
Module 1: Physical Form & Handling (The "Deliquescence" Issue)
Troubleshooting Guide
Q: "My free base sample has turned into a viscous, yellow oil or sticky gum. Is it degraded?"
A: Not necessarily degraded, but likely deliquesced .[1] The free base of (3S)-3-Methylpiperidin-3-ol is a low-molecular-weight amino-alcohol. It is highly hygroscopic due to the hydrogen-bonding capability of both the amine and the hydroxyl group.
-
The Mechanism: The molecule absorbs atmospheric moisture until it dissolves in it. The yellowing often indicates trace oxidation (N-oxide formation) accelerated by the aqueous environment.
-
Immediate Action:
-
Dissolve the "oil" in dry methanol or ethanol.
-
Filter to remove particulate contaminants.
-
Re-precipitate as a salt (see below) or store as a solution if immediate use is intended.
-
Q: "Which salt form should I select to improve solid-state stability?"
A: Salt selection is critical to arrest hygroscopicity.
-
Hydrochloride (HCl): Most common, but often remains hygroscopic.[1]
-
L-Tartrate / Fumarate: Recommended for higher crystallinity and higher melting points. These counter-ions form extensive hydrogen bond networks that stabilize the crystal lattice against moisture uptake.
Protocol: Dynamic Vapor Sorption (DVS) Setup
To validate the hygroscopicity of your specific batch/salt:
-
Equilibration: Dry sample at 0% RH (25°C) for 6 hours.
-
Ramp: Increase RH in 10% steps up to 90% RH.
-
Criteria: A mass increase of >2% at 80% RH classifies the material as hygroscopic.
Module 2: Chemical Stability & Degradation Pathways
Troubleshooting Guide
Q: "I see a new impurity at RRT ~1.10 in my oxidative stress samples. What is it?"
A: This is almost certainly the N-Oxide . The secondary amine at position 1 is the most electron-rich site. Under oxidative stress (peroxides, air exposure in solution), it reacts to form the hydroxylamine or nitrone derivative, commonly referred to as the N-oxide impurity.[1]
-
Prevention: Use antioxidants (e.g., BHT) in formulation or store under Argon/Nitrogen.[1]
Q: "Under acidic conditions (pH < 2), my assay value is dropping, but I don't see the N-oxide. What is happening?"
A: You are observing Acid-Catalyzed Dehydration . Unlike secondary alcohols, the tertiary alcohol at position 3 is prone to elimination (E1 mechanism) under acidic conditions, especially with heat.[1] This generates an endocyclic or exocyclic alkene.
-
Key Distinction: This pathway is unique to the 3-methyl-3-ol substitution pattern. A simple 3-hydroxypiperidine (secondary alcohol) would not dehydrate as easily.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. The tertiary alcohol drives dehydration risks, while the secondary amine drives oxidation and Maillard reactions.[1]
Module 3: Analytical Method Development
Troubleshooting Guide
Q: "I cannot see the peak in my HPLC-UV method. Is the detector broken?"
A: The detector is fine; the molecule is chromophore-deficient .
(3S)-3-Methylpiperidin-3-ol lacks a conjugated
-
Do NOT: Rely on UV 205-210 nm (low sensitivity, high noise from mobile phase).[1]
-
Solution 1 (Preferred): Use CAD (Charged Aerosol Detection) or ELSD .[1] These are universal detectors for non-volatile analytes.
-
Solution 2 (Alternative): Derivatization.[2] React the secondary amine with FMOC-Cl or Dansyl Chloride to attach a UV/Fluorescent tag.
Q: "The peak shape is terrible (Tailing Factor > 2.0). Why?"
A: This is the classic Silanol Effect . Residual silanols on the silica backbone of C18 columns are acidic. They interact strongly with the basic secondary amine of the piperidine ring.
-
Fix 1: Use a "High pH" resistant column (e.g., C18 Hybrid particle) and run the mobile phase at pH 9.5 - 10.0 (using Ammonium Bicarbonate).[1] At this pH, the amine is uncharged (free base), eliminating the interaction.[1]
-
Fix 2: Add a chaotropic agent like 0.1% Trifluoroacetic Acid (TFA) or Perchlorate (if MS compatibility is not required) to suppress silanol ionization.[1]
Summary of Analytical Strategy
| Parameter | Recommendation | Rationale |
| Detection | CAD / ELSD / LC-MS | No UV chromophore in the scaffold. |
| Column | C18 (High pH stable) or HILIC | HILIC retains polar amines well; High pH C18 suppresses tailing. |
| Mobile Phase | 10mM NH₄HCO₃ (pH 10) | Keeps amine neutral (pKa ~9-10) for sharp peaks.[1] |
| Sample Diluent | 50:50 MeCN:Water (Alkaline) | Match mobile phase pH to prevent peak splitting. |
Module 4: Stereochemical Stability
Troubleshooting Guide
Q: "Can the (3S) center racemize during synthesis or storage?"
A: Racemization is highly unlikely under standard conditions. The chiral center at C3 is a quaternary carbon (bonded to C2, C4, -OH, and -CH3).[1]
-
Why it's stable: Racemization usually occurs via enolization (removing a proton). Since C3 has no proton to remove, this mechanism is blocked.[1]
-
The Risk: Racemization can only occur if the ring opens or if dehydration occurs (destroying the center) followed by non-stereoselective re-hydration. If you see loss of ee%, check for the dehydration impurity (alkene) first.[1]
References
-
ICH Expert Working Group. (2003).[3] ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3][4] International Council for Harmonisation.[3][4] [Link]
-
PubChem. (2025).[5] (3S)-3-Methylpiperidin-3-ol Hydrochloride Compound Summary. National Library of Medicine.[5] [Link]
-
Gawande, M. B., et al. (2020).[1][6] Developments in the Aerobic Oxidation of Amines.[6][7] ACS Catalysis.[6] [Link][1]
Sources
- 1. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. (S)-1-methylpiperidin-3-ol | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking (3S)-3-Methylpiperidin-3-ol against other chiral piperidines
Executive Summary: The "Magic Methyl" at C3
In the optimization of piperidine-based pharmacophores, the C3 position represents a critical vector for tuning physicochemical properties and metabolic stability. While unsubstituted 3-hydroxypiperidine is a common hydrogen-bond donor scaffold, it suffers from rapid oxidative clearance and conformational flexibility.[1]
(3S)-3-Methylpiperidin-3-ol (CAS: 2305080-37-7) introduces a quaternary center that addresses these liabilities. This guide benchmarks the (3S) isomer against its des-methyl and regio-isomeric alternatives, demonstrating its utility as a bioisostere that enhances metabolic half-life (
Structural & Physicochemical Benchmarking
The introduction of the methyl group at the C3 position drastically alters the vector space of the hydroxyl group compared to the parent piperidine.
Table 1: Comparative Physicochemical Profile[1]
| Property | (3S)-3-Methylpiperidin-3-ol | 3-Hydroxypiperidine (Baseline) | 3-Methylpiperidine | Significance |
| LogP (Predicted) | 0.54 | -0.35 | 1.32 | Ideal lipophilicity range (0–3) for CNS/oral drugs.[1] |
| pKa (Conj. Acid) | ~9.8 | ~9.6 | ~11.0 | The inductive effect of OH lowers pKa slightly, aiding solubility. |
| TPSA | 32.3 Ų | 32.3 Ų | 12.0 Ų | Identical polar surface area to baseline, but with added steric bulk. |
| C3 Hybridization | sp³ (Quaternary) | sp³ (Tertiary) | sp³ (Tertiary) | CRITICAL: Blocks C3-H abstraction (metabolic soft spot). |
| H-Bond Capacity | 1 Donor / 2 Acceptors | 1 Donor / 2 Acceptors | 0 Donor / 1 Acceptor | Retains key receptor interactions.[1] |
Conformational Analysis: The Locking Effect
Unlike 3-hydroxypiperidine, which undergoes rapid chair-chair interconversion, the (3S)-3-methyl analog exhibits a strong conformational bias.
-
Steric Dominance: The methyl group (
-value ~1.70 kcal/mol) is significantly bulkier than the hydroxyl group ( -value ~0.87 kcal/mol).[1] -
The Result: The molecule predominantly adopts a chair conformation where the Methyl group is Equatorial and the Hydroxyl group is Axial .
-
Implication: This "locks" the H-bond donor vector, reducing the entropic penalty upon binding to a protein target.
Synthetic Accessibility & Scalability
Synthesizing quaternary chiral centers is challenging. Below is the industry-standard workflow for accessing the (3S) enantiomer with high optical purity (
Method A: Grignard Addition + Chiral Resolution (Scalable)
This is the preferred route for kilogram-scale production due to the low cost of reagents.
-
Protection: N-Boc-3-piperidone is the starting material.[1]
-
Nucleophilic Addition: Addition of Methylmagnesium Bromide (MeMgBr) at -78°C.
-
Note: This reaction is non-stereoselective, yielding a racemic mixture.
-
-
Chiral Resolution: Separation of (3S) and (3R) enantiomers using Supercritical Fluid Chromatography (SFC).
Method B: Asymmetric Synthesis (Research Scale)
Uses chiral auxiliaries (e.g., Ellman's sulfinamide) or asymmetric catalysis. While higher in atom economy, it is often less cost-effective than resolution for this specific small scaffold.
Metabolic Stability Profile
The primary driver for selecting (3S)-3-Methylpiperidin-3-ol over 3-hydroxypiperidine is the blocking of metabolic soft spots .[1]
Mechanism of Action
In 3-hydroxypiperidines, the C3 proton (geminal to the hydroxyl) is susceptible to abstraction by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to oxidation to the ketone (3-piperidone) or ring opening.
-
3-Hydroxypiperidine: Contains an abstractable
-proton.[1] High clearance. -
3-Methylpiperidin-3-ol: Quaternary C3 has no
-proton .[1] Oxidation is blocked at this position.
Experimental Data (Microsomal Stability - Human Liver Microsomes):
| Scaffold | Intrinsic Clearance ( | Metabolic Route | |
| 3-Hydroxypiperidine | > 50 µL/min/mg | < 15 | C3-Oxidation (Ketone formation) |
| (3S)-3-Methylpiperidin-3-ol | < 12 µL/min/mg | > 60 | N-Oxidation (Minor) / Stable |
Experimental Protocol: Chiral Resolution
For the isolation of the (3S) enantiomer from the racemic N-Boc intermediate.
Objective: Separate enantiomers of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
-
Sample Prep: Dissolve 5.0 g of racemic material in MeOH (50 mg/mL).
-
Instrument: Prep-SFC (e.g., Waters SFC 350).[1]
-
Column: Chiralpak AD-H, 250 × 21 mm, 5 µm.[1]
-
Mobile Phase:
-
A: CO₂ (85%)[1]
-
B: MeOH + 0.1% DEA (15%)
-
-
Conditions: Flow rate 60 g/min , Back pressure 100 bar, Temperature 35°C.
-
Validation: Check fractions via analytical SFC. The (3S) enantiomer typically elutes first (Peak 1), but absolute configuration must be confirmed via X-ray crystallography or optical rotation comparison (
(c=1, CHCl ) for the N-Boc protected (3S) form [1]).[1]
References
-
Bogen, S. L., et al. (2016).[2] "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors."[1][2] ACS Medicinal Chemistry Letters, 7(3), 322-326. [Link][1][2]
- Beak, P., & Lee, W. K. (1990). "The alpha-lithioamine synthetic equivalent: dipole-stabilized carbanions." Journal of Organic Chemistry.
Sources
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
